molecular formula C14H13N3O3 B12621462 2,9-Dimethyl-1,10-phenanthroline;nitric acid CAS No. 921757-28-0

2,9-Dimethyl-1,10-phenanthroline;nitric acid

Cat. No.: B12621462
CAS No.: 921757-28-0
M. Wt: 271.27 g/mol
InChI Key: KAJFNTBJLQPJJT-UHFFFAOYSA-N
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Description

2,9-Dimethyl-1,10-phenanthroline is a heterocyclic organic compound known for its chelating properties. It is often used in coordination chemistry due to its ability to form stable complexes with metal ions. Nitric acid, on the other hand, is a highly corrosive and toxic strong acid commonly used in various industrial and laboratory processes. When combined, these compounds can be utilized in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,9-Dimethyl-1,10-phenanthroline can be synthesized through several methods. One common approach involves the reaction of 1,10-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of 2,9-Dimethyl-1,10-phenanthroline often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2,9-Dimethyl-1,10-phenanthroline has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.

    Biology: The compound is used in biochemical assays to detect and quantify metal ions in biological samples.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is studied for its potential therapeutic properties.

    Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2,9-Dimethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ions present .

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound without methyl groups at positions 2 and 9.

    4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at positions 4 and 7.

    2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: A more complex derivative with additional phenyl groups.

Uniqueness

2,9-Dimethyl-1,10-phenanthroline is unique due to its specific substitution pattern, which enhances its chelating ability and stability in forming metal complexes. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .

Properties

CAS No.

921757-28-0

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;nitric acid

InChI

InChI=1S/C14H12N2.HNO3/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2-1(3)4/h3-8H,1-2H3;(H,2,3,4)

InChI Key

KAJFNTBJLQPJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[N+](=O)(O)[O-]

Origin of Product

United States

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